Cas no 1823940-04-0 (3-Chloro-8-fluoro-6-methoxyquinoline)

3-Chloro-8-fluoro-6-methoxyquinoline is a fluorinated and chlorinated quinoline derivative with a methoxy substituent at the 6-position. This heterocyclic compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization. The presence of both chloro and fluoro groups enhances its reactivity in cross-coupling reactions, while the methoxy group contributes to electronic modulation. Its well-defined molecular structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial and anticancer agents. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
3-Chloro-8-fluoro-6-methoxyquinoline structure
1823940-04-0 structure
Product name:3-Chloro-8-fluoro-6-methoxyquinoline
CAS No:1823940-04-0
MF:C10H7ClFNO
MW:211.620085000992
CID:4821752

3-Chloro-8-fluoro-6-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-CHLORO-8-FLUORO-6-METHOXYQUINOLINE
    • 3-Chloro-8-fluoro-6-methoxyquinoline
    • Inchi: 1S/C10H7ClFNO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3
    • InChI Key: QRLXWCZQHSZRGA-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C2C(=CC(=CC2=C1)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Topological Polar Surface Area: 22.1
  • XLogP3: 2.9

3-Chloro-8-fluoro-6-methoxyquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM229184-1g
3-Chloro-8-fluoro-6-methoxyquinoline
1823940-04-0 97%
1g
$1489 2021-08-04
Chemenu
CM229184-1g
3-Chloro-8-fluoro-6-methoxyquinoline
1823940-04-0 97%
1g
$1577 2022-09-01
Alichem
A189009653-250mg
3-Chloro-8-fluoro-6-methoxyquinoline
1823940-04-0 95%
250mg
$656.11 2023-09-02
Alichem
A189009653-1g
3-Chloro-8-fluoro-6-methoxyquinoline
1823940-04-0 95%
1g
$1624.86 2023-09-02

3-Chloro-8-fluoro-6-methoxyquinoline Related Literature

Additional information on 3-Chloro-8-fluoro-6-methoxyquinoline

Recent Advances in the Study of 3-Chloro-8-fluoro-6-methoxyquinoline (CAS: 1823940-04-0) in Chemical Biology and Pharmaceutical Research

The compound 3-Chloro-8-fluoro-6-methoxyquinoline (CAS: 1823940-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic quinoline derivative exhibits unique structural features that make it a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its synthesis, biological activity, and mechanism of action, shedding light on its potential as a key intermediate or active pharmaceutical ingredient (API).

One of the most notable advancements in the study of 3-Chloro-8-fluoro-6-methoxyquinoline is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. Researchers have demonstrated that modifications to the quinoline core, particularly at the 3-chloro and 8-fluoro positions, can significantly enhance binding affinity and selectivity for specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in developing selective inhibitors for the JAK2 kinase, a key player in myeloproliferative disorders.

In addition to its applications in kinase inhibition, 3-Chloro-8-fluoro-6-methoxyquinoline has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics. This finding opens new avenues for addressing the global challenge of antimicrobial resistance.

The synthetic routes to 3-Chloro-8-fluoro-6-methoxyquinoline have also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective method for its production, utilizing a palladium-catalyzed cross-coupling reaction. This advancement is particularly significant for industrial applications, as it reduces the reliance on hazardous reagents and improves overall yield. The paper also emphasized the importance of controlling impurities, such as the regioisomer 3-fluoro-8-chloro-6-methoxyquinoline, to ensure the quality of the final product.

From a pharmacological perspective, the pharmacokinetic properties of 3-Chloro-8-fluoro-6-methoxyquinoline derivatives have been extensively studied. Research published in European Journal of Pharmaceutical Sciences in 2023 revealed that these compounds generally exhibit favorable absorption and distribution profiles, with moderate plasma protein binding. However, the study also noted that metabolic stability could be a limiting factor, prompting further investigations into structural modifications to improve hepatic clearance rates.

Looking ahead, the versatility of 3-Chloro-8-fluoro-6-methoxyquinoline continues to inspire new research directions. Current efforts are focused on exploring its potential in targeted drug delivery systems and as a fluorescent probe for bioimaging applications. The compound's unique photophysical properties, combined with its biological activity, make it an attractive candidate for theranostic applications. As research progresses, we anticipate more breakthroughs that will further establish its importance in chemical biology and pharmaceutical development.

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